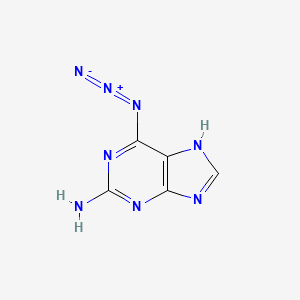

6-azido-7H-purin-2-amine

Cat. No. B3045320

M. Wt: 176.14 g/mol

InChI Key: OCAODLAHPGXQIE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05180824

Procedure details

A solution of 2-amino-6-azidopurine (13.0 gm, 73.6 mmol) in tetrahydrofuran (THF, 163 mL), and 48% aqueous HBF4 (42.24 mL) was cooled in a bath at -20° C. A solution of t-butylnitrite (12.65 mL) in THF (10 mL) was added over a 5 minute period. The bath was replaced with an ice-water bath for 30 minutes and then with a bath at 50° C. for 15 minutes. The mixture was then poured over ice (600 g), and water (200 mL) was added. The suspension was neutralized (pH 6-7) with saturated potassium carbonate (K2CO3), and ethyl acetate was added. The resulting solid potassium fluoborate (KBF4) was collected by filtration and washed thoroughly with ethyl acetate. The aqueous layer was washed repeatedly with ethyl acetate and the combined ethyl acetate extracts were washed sequentially with water (500 mL) and saturated sodium chloride (NaCl) (250 mL) and dried over magnesium sulfate (MgSO4) along with decolorizing carbon. The ethyl acetate was then filtered through celite and concentrated in vacuo to afford 9.36 g of the title compound. mp 190°-195° C. (d) (from ethyl acetate/pet. ether; The decomposition or melting point of this material varies from sample to sample); IR (KBr) 2240, 2200, 1620, 1595, 1565 cm-1 ; MS (EI+, m/z) 179(M+, 55%), 151 ((M-N2)+, 100%); 1H NMR (DMSO-d6, 360 MHz) δ8.53 (s, 1H), 13.8 (bs, 1H); 13C NMR (DMSO-d6, 90 MHz) 120 (very broad), 145.4 (broad), 152.2 (broad), 156 (very broad), 157.0 (d, JCF =210 Hz) ppm; UV (MeOH) λmax, 250, 286 nm.

[Compound]

Name

ice

Quantity

600 g

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([N:11]=[N+:12]=[N-:13])[N:3]=1.[H+].[B-](F)(F)(F)[F:16].C(ON=O)(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.C(OCC)(=O)C.O>[N:11]([C:4]1[N:3]=[C:2]([F:16])[N:10]=[C:9]2[C:5]=1[NH:6][CH:7]=[N:8]2)=[N+:12]=[N-:13] |f:1.2,4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC(=C2NC=NC2=N1)N=[N+]=[N-]

|

|

Name

|

|

|

Quantity

|

42.24 mL

|

|

Type

|

reactant

|

|

Smiles

|

[H+].[B-](F)(F)(F)F

|

|

Name

|

|

|

Quantity

|

163 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

12.65 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)ON=O

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

600 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

with a bath at 50° C. for 15 minutes

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The resulting solid potassium fluoborate (KBF4) was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed thoroughly with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed repeatedly with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined ethyl acetate extracts were washed sequentially with water (500 mL) and saturated sodium chloride (NaCl) (250 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate (MgSO4) along with decolorizing carbon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The ethyl acetate was then filtered through celite and

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(=[N+]=[N-])C1=C2NC=NC2=NC(=N1)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 9.36 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |